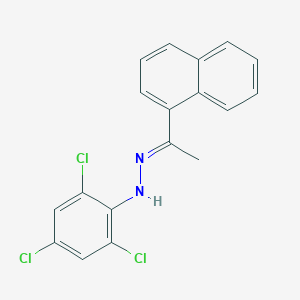
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)ethanone is also known as 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone . It has a molecular weight of 170.2072 .
Molecular Structure Analysis
The molecular structure of 1-(1-Naphthyl)ethanone consists of a naphthalene ring attached to an ethanone functional group . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-(1-Naphthyl)ethanone has a molecular weight of 170.2072 . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications
NEPH has been used in a variety of scientific research applications, including its use as a fluorescent probe for the detection of various compounds in solution. It has also been used as a fluorescent indicator for the detection of metal ions, and as a reagent for the synthesis of other compounds. Additionally, NEPH has been used to study the inhibition of enzymes, such as cytochrome P450, and to investigate the mechanism of action of certain drugs.
Mechanism of Action
NEPH is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. This inhibition is believed to be a reversible process, and the extent of the inhibition depends on the concentration of NEPH in the solution. Additionally, NEPH has been found to interact with other molecules, such as DNA, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
NEPH has been found to possess a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, its potential as a fluorescent probe, and its usefulness in the synthesis of other compounds. Additionally, NEPH has been found to interact with DNA, and may be involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The use of NEPH in laboratory experiments offers several advantages, including its low cost and its ease of synthesis. Additionally, NEPH can be used as a fluorescent probe for the detection of various compounds in solution, and can be used to study the inhibition of enzymes. However, there are some limitations to the use of NEPH in laboratory experiments, such as its instability in aqueous solutions and its potential to interfere with the activity of other molecules.
Future Directions
Given the potential of NEPH in scientific research, there are several potential future directions that can be explored. These include the further study of its mechanism of action and potential applications in drug development, the exploration of its potential as a fluorescent probe for the detection of various compounds in solution, and the investigation of its potential as a reagent for the synthesis of other compounds. Additionally, further research into its interaction with DNA may lead to a better understanding of its potential role in the regulation of gene expression.
Synthesis Methods
NEPH is synthesized through a multi-step reaction involving the condensation of 1-naphthaldehyde and 2,4,6-trichlorophenylhydrazine. The reaction begins with the formation of an intermediate compound, which is then allowed to react with an acid catalyst to form the final product. The reaction is carried out in a solvent, such as acetonitrile or dimethylformamide, and the reaction can be further optimized by varying the temperature, reaction time, and amount of catalyst used.
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-naphthalen-1-ylethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)22-23-18-16(20)9-13(19)10-17(18)21/h2-10,23H,1H3/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGAERYUHUVMG-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




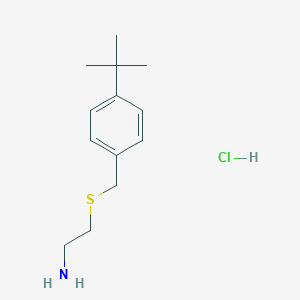
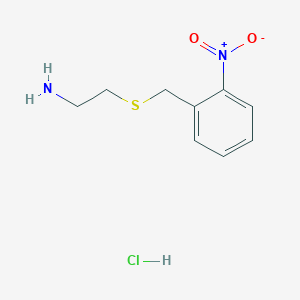
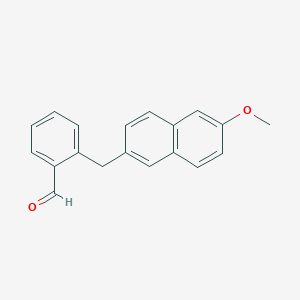
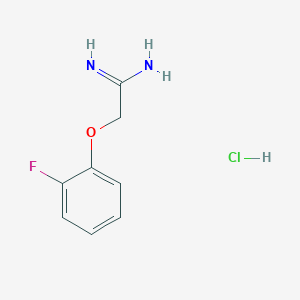
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
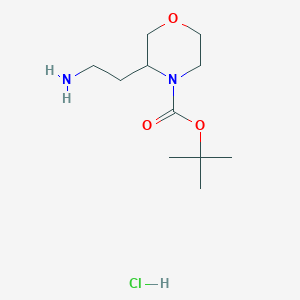

![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)